2-Methylindolin-1-amine hydrochloride
Overview
Description
2-Methylindolin-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2 and its molecular weight is 184.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Derivatives
1-Amino-2-methylindoline, a precursor to 2-Methylindolin-1-amine hydrochloride, has been utilized in the synthesis of antihypertension drugs and undergoes reactions leading to the formation of heterocyclic derivatives such as 1-amino-2-methylindole and azo(2-methyl)indoline. These compounds have been synthesized and characterized, showcasing the precursor's versatility in organic synthesis and the potential for creating novel compounds with varying biological activities (Peyrot et al., 2001).
Kinetic Resolution and Enantioselective Synthesis
The compound has also been part of studies focusing on the kinetic resolution and enantioselective synthesis of heterocyclic amines. For instance, the acylation of racemic 2-methyl-1,2,3,4-tetrahydroquinoline and 2-methylindoline has resulted in the selective formation of diastereoisomeric amides, highlighting its utility in the stereoselective synthesis of biologically active molecules (Krasnov et al., 2002).
Catalytic Applications in Organic Synthesis
Research into the catalytic dehydrogenation of amines, including 2-methylindoline, has been conducted to explore the efficiency of various catalysts in promoting the transfer dehydrogenation process. These studies not only provide insights into the mechanisms of catalytic reactions but also highlight the potential of this compound in the synthesis of hydrogen carriers and other valuable organic compounds (Yi & Lee, 2009).
Development of Antimicrobial Agents
In the field of medicinal chemistry, derivatives of this compound have been investigated for their potential as antimicrobial agents. This research is pivotal in the search for new compounds that can combat resistant microbial strains, showcasing the broader impact of this compound beyond traditional applications (Correia et al., 2011).
Synthesis of Isoindolinone Derivatives
The compound plays a crucial role in the synthesis of isoindolinone derivatives, which are important for their biological activities and applications in drug development. Studies have demonstrated efficient methods for synthesizing these derivatives, further expanding the utility of this compound in creating compounds with potential therapeutic benefits (Wang et al., 2021).
Safety and Hazards
The safety information for 2-Methylindolin-1-amine hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Mechanism of Action
Target of Action
2-Methylindolin-1-amine hydrochloride is a synthetic intermediate of Indapamide , a thiazide-like diuretic . The primary target of this compound is likely related to the mechanism of action of Indapamide, which primarily targets the kidneys .
Mode of Action
Indapamide works by inhibiting sodium reabsorption in the cortical dilution segment of the distal convoluted tubule .
Biochemical Pathways
As an intermediate in the synthesis of indapamide, it may be involved in pathways related to sodium and water reabsorption in the kidneys .
Result of Action
As an intermediate in the synthesis of indapamide, it may contribute to the diuretic and antihypertensive effects of the drug .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the synthesis of Indapamide , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the biosynthesis of this drug.
Cellular Effects
As a synthetic intermediate of Indapamide , it may influence cell function indirectly through its role in the synthesis of this drug.
Molecular Mechanism
As a synthetic intermediate of Indapamide , it may exert its effects at the molecular level indirectly through its role in the synthesis of this drug.
Metabolic Pathways
As a synthetic intermediate of Indapamide , it may be involved in the metabolic pathways of this drug.
Properties
IUPAC Name |
2-methyl-2,3-dihydroindol-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRKULRSHGFQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372182 | |
Record name | 1-Amino-2-methylindoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31529-47-2, 102789-79-7 | |
Record name | 1H-Indol-1-amine, 2,3-dihydro-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31529-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylindolin-1-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-methylindoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-2-methylindoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLINDOLIN-1-AMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4RF0HJ558 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.